2-Nitro-4-(trifluoromethyl)-1-vinylbenzene
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Overview
Description
2-Nitro-4-(trifluoromethyl)-1-vinylbenzene is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene typically involves the nitration of 4-(trifluoromethyl)-1-vinylbenzene. The nitration process can be carried out using mixed acid (a combination of concentrated sulfuric acid and nitric acid) under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(trifluoromethyl)-1-vinylbenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, ozone.
Major Products Formed
Reduction: 2-Amino-4-(trifluoromethyl)-1-vinylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Nitro-4-(trifluoromethyl)benzaldehyde or 2-Nitro-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
2-Nitro-4-(trifluoromethyl)-1-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The vinyl group allows for further chemical modifications, enabling the compound to interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: Similar structure but with an amino group instead of a vinyl group.
2-Nitro-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a vinyl group.
2-Nitro-4-(trifluoromethyl)benzonitrile: Features a nitrile group instead of a vinyl group.
Uniqueness
2-Nitro-4-(trifluoromethyl)-1-vinylbenzene is unique due to the presence of the vinyl group, which provides additional reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
1-ethenyl-2-nitro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c1-2-6-3-4-7(9(10,11)12)5-8(6)13(14)15/h2-5H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVXCXGPBBCMLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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